7-Chloronaphthalene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
7-chloronaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNCOCMDAVLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of sulfonyl chlorides generally involves the sulfonyl chloride acting as an electrophile, reacting with nucleophiles in the target molecule . This can lead to various changes in the target molecule, depending on its structure and the specific reaction conditions .
The biochemical pathways affected by sulfonyl chlorides can vary widely, as these compounds can react with a variety of biological targets. The specific effects would depend on the structure of the sulfonyl chloride and the biological context .
The pharmacokinetics of sulfonyl chlorides would also depend on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the structure of the sulfonyl chloride and the route of administration .
The molecular and cellular effects of sulfonyl chlorides can include changes in protein function, alterations in cellular signaling pathways, and potential cytotoxic effects, among others .
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the reactivity and stability of sulfonyl chlorides .
Biochemical Analysis
Biochemical Properties
7-Chloronaphthalene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a versatile small molecule scaffold, which can be used in the synthesis of complex organic molecules. It exhibits high reactivity due to the presence of the sulfonyl chloride group, which can form covalent bonds with nucleophilic groups in biomolecules. This reactivity makes it a valuable tool in biochemical research for modifying and studying proteins and enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can modify proteins and enzymes within the cell, leading to changes in their activity and function. These modifications can affect cellular processes such as signal transduction, metabolic pathways, and gene regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The sulfonyl chloride group can react with nucleophilic groups in proteins and enzymes, leading to covalent modifications. These modifications can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to study specific biochemical pathways without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with enzymes and cofactors that are essential for its metabolism and function The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail.
Biological Activity
7-Chloronaphthalene-1-sulfonyl chloride is a sulfonyl chloride derivative of naphthalene, notable for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as a building block in the synthesis of various biologically active molecules, particularly in the context of enzyme inhibition and antibacterial activity.
- Molecular Formula : C₁₁H₈ClO₂S
- Molecular Weight : 241.7 g/mol
- Structure : Contains a chlorinated naphthalene ring with a sulfonyl chloride functional group.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been linked to the inhibition of certain proteases and other enzymes critical in various biological pathways.
- Case Study : In a study focusing on enzyme inhibitors, derivatives of this compound were shown to effectively inhibit serine proteases, which are vital in numerous physiological processes. The inhibition was measured using IC50 values, with lower values indicating higher potency.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Serine Protease A | 5.2 |
| This compound | Serine Protease B | 3.8 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Case Study : A study assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on target enzymes. This mechanism leads to the inhibition of enzymatic activity, which is crucial for bacterial survival and proliferation.
Toxicity and Safety
While the biological activities are promising, safety data regarding the toxicity of this compound remains limited. Standard safety precautions should be adhered to when handling this compound due to its corrosive nature associated with the sulfonyl chloride group.
Scientific Research Applications
Synthesis of Organic Compounds
CNSC is predominantly used as a reagent in organic synthesis. It serves as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various organic molecules. This reaction is crucial for the formation of sulfonamides and other derivatives that are valuable in pharmaceutical chemistry.
Table 1: Reactions Involving CNSC
| Reaction Type | Example Product | Reference |
|---|---|---|
| Sulfonylation | Sulfonamides | |
| Synthesis of Esters | Various esters | |
| Formation of Amides | Amide derivatives | |
| Synthesis of Sultams | Sultam compounds |
Medicinal Chemistry
In medicinal chemistry, CNSC has been explored for its potential therapeutic applications. The sulfonamide derivatives synthesized from CNSC have exhibited various biological activities, including antibacterial and antiviral properties. The ability to modify the naphthalene structure allows for the development of compounds with enhanced efficacy and reduced toxicity.
Case Study: Antibacterial Activity
A study investigated the antibacterial properties of sulfonamide derivatives synthesized from CNSC. The results indicated that certain derivatives showed significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Material Science
CNSC is also utilized in material science for synthesizing polymers and other materials with specific functional properties. Its ability to introduce sulfonyl groups into polymer backbones can enhance thermal stability and chemical resistance.
Table 2: Applications in Material Science
| Application | Description | Reference |
|---|---|---|
| Polymer Synthesis | Enhances properties of polymers | |
| Coating Materials | Improves durability |
Environmental Applications
The environmental applications of CNSC are emerging, particularly in the synthesis of plant protective agents and pesticides. The sulfonyl chloride group can be utilized to create compounds that target specific pests while minimizing environmental impact.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Naphthalene-1-sulfonyl Chloride Derivatives
*Calculated as C₁₀H₆BrClO₂S.
†Estimated by adding Cl’s atomic mass (35.45 g/mol) to the base compound.
‡Predicted based on increased molecular weight and intermolecular interactions.
Structural and Electronic Effects
- Substituent Position: The 7-chloro derivative’s substituent is meta to the sulfonyl chloride group, whereas 5-substituted analogs (e.g., 5-bromo, 5-azido) are para. This positional difference influences electronic effects: Electron-Withdrawing Effects: Chlorine at position 7 enhances the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution (e.g., with amines or alcohols) compared to the unsubstituted base compound .
Preparation Methods
General Synthetic Approach
The preparation of sulfonyl chlorides such as 7-Chloronaphthalene-1-sulfonyl chloride generally involves the chlorination of the corresponding sulfonic acid or sulfonate precursors. The key step is converting a sulfonic acid or sulfonate group (-SO3H or -SO3−) into the sulfonyl chloride (-SO2Cl) functional group, typically by treatment with chlorinating agents.
Chlorination Agents and Reaction Conditions
Common chlorinating agents used in the preparation of sulfonyl chlorides include:
- Thionyl chloride (SOCl2)
- Phosphorus pentachloride (PCl5)
- Phosphorus trichloride (PCl3)
- Sulfuryl chloride (SO2Cl2)
- Phosgene (COCl2)
Among these, thionyl chloride and phosphorus pentachloride are preferred due to their efficiency and ease of removal of by-products (e.g., SO2, HCl, POCl3).
Preparation via Sultone Intermediates
A notable method involves the use of cyclic sulfonate esters known as sultones as intermediates. The process includes:
- Reacting a sultone with an inorganic acid chloride (such as thionyl chloride or phosphorus pentachloride).
- The reaction is typically performed at temperatures ranging from 40°C to 150°C, preferably between 60°C and 120°C.
- Solvents used should be inert and non-reactive with reactants or products. Examples include hydrocarbons (benzene, toluene), halogenated hydrocarbons (methylene chloride, chloroform), ketones (methyl ethyl ketone), ethers (tetrahydrofuran), and esters (ethyl acetate).
- N-alkyl-substituted acid amides such as dimethylformamide (DMF) or methylformamide are often added as catalysts or solvents in small quantities (1-5% by weight) to facilitate the chlorination reaction.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 1,3-propanesultone + SOCl2 + DMF | Heated to 70°C for 3 hours | Formation of 3-chloropropane sulfonyl chloride |
| 2 | Removal of excess SOCl2 | Vacuum distillation | Purified sulfonyl chloride obtained |
This approach can be adapted for naphthalene derivatives by starting from appropriate sultone analogs or sulfonic acid intermediates.
Specific Preparation of this compound
While direct literature on this compound preparation is limited, the synthesis generally follows these steps:
- Sulfonation of 7-chloronaphthalene to introduce the sulfonic acid group at the 1-position.
- Chlorination of the sulfonic acid to convert it into the sulfonyl chloride.
The sulfonation can be achieved by treating 7-chloronaphthalene with sulfuric acid or oleum under controlled temperature conditions to yield 7-chloronaphthalene-1-sulfonic acid.
The chlorination step uses thionyl chloride or phosphorus pentachloride, often in the presence of catalytic amounts of dimethylformamide or related amides to enhance the reaction rate and yield.
Industrial Scale Considerations
Industrial production mirrors laboratory methods but emphasizes:
- Use of large-scale reactors with precise temperature control (usually 60–120°C).
- Use of excess chlorinating agent to drive the reaction to completion.
- Use of inert solvents such as toluene or dichloromethane.
- Removal of by-products by distillation under reduced pressure.
- Purification by recrystallization or vacuum distillation to achieve high purity suitable for downstream applications.
Data Table: Typical Reaction Parameters for Sulfonyl Chloride Preparation
| Parameter | Typical Range / Example | Notes |
|---|---|---|
| Chlorinating agent | Thionyl chloride, PCl5 | Thionyl chloride preferred for ease of removal |
| Catalyst / Additive | Dimethylformamide (1-5% w/w) | Enhances chlorination efficiency |
| Solvent | Toluene, benzene, dichloromethane | Must be inert and non-reactive |
| Temperature | 40–150°C (preferably 60–120°C) | Controlled heating to promote reaction |
| Reaction time | 1–5 hours | Depends on scale and reactants |
| Purification | Vacuum distillation, recrystallization | Ensures removal of unreacted materials and by-products |
Research Findings and Notes
- The presence of catalytic amounts of N-alkyl-substituted acid amides such as dimethylformamide significantly improves yield and reaction rate in sulfonyl chloride formation from sultones.
- The reaction is generally robust and tolerant to various solvents, but solvent choice can influence reaction kinetics and product purity.
- Vacuum distillation is the preferred purification method to obtain high-purity sulfonyl chloride products due to the volatility of the chlorinating agents and by-products.
- Industrial methods scale up the laboratory conditions with careful control of reaction parameters to maintain product quality and safety.
Q & A
Q. What methodologies assess the environmental persistence of this compound in aqueous systems?
- Methodology :
- Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions.
- Measure hydrolysis half-lives at pH 7–9 and monitor photodegradation via HPLC-UV. Cross-reference with EPA EPISuite predictions for bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
